N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0744955
InChI:
InChI=1S/C16H15N3O3S/c1-11-14-5-3-4-6-15(14)16(20)19(17-11)13-9-7-12(8-10-13)18-23(2,21)22/h3-10,18H,1-2H3
SMILES:
CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)NS(=O)(=O)C
Molecular Formula:
C16H15N3O3S
Molecular Weight:
329.4 g/mol
N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide
CAS No.:
Cat. No.: VC0744955
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O3S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-[4-(4-methyl-1-oxophthalazin-2-yl)phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C16H15N3O3S/c1-11-14-5-3-4-6-15(14)16(20)19(17-11)13-9-7-12(8-10-13)18-23(2,21)22/h3-10,18H,1-2H3 |
| Standard InChI Key | YWOIPULCLVKXRO-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)NS(=O)(=O)C |
| Canonical SMILES | CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)NS(=O)(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator